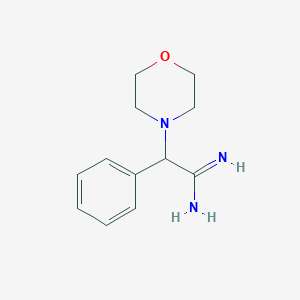

2-Morpholin-4-yl-2-phenylethanimidamide

Description

Structural Classification and Nomenclature within Complex Imidamide Derivatives

The systematic naming of an organic compound is foundational to its study. For 2-Morpholin-4-yl-2-phenylethanimidamide, the name is derived following the rules set by the International Union of Pure and Applied Chemistry (IUPAC). Amidines, the parent class for this compound, are organic compounds featuring the functional group RC(NR)NR₂, making them imine derivatives of amides. wikipedia.org

The IUPAC nomenclature for amidines is derived from the corresponding carboxylic acid. The name is formed by replacing the "-oic acid" or "-ic acid" suffix of the acid with "-amidine," or by changing "-carboxylic acid" to "-carboxamidine". acs.orgacdlabs.com The term "imidamide" is also an acceptable, though less common, IUPAC designation.

The compound in focus, this compound, is a carboxamidine, a subclass of amidines derived from carboxylic acids. wikipedia.org The nomenclature can be deconstructed as follows:

Ethanimidamide: This is the parent structure, indicating an amidine derived from ethanoic acid. It consists of a two-carbon chain with a C(=NH)NH₂ group.

2-Phenyl: A phenyl group is substituted on the second carbon of the ethane (B1197151) chain.

2-Morpholin-4-yl: A morpholine (B109124) ring is attached via its nitrogen atom (position 4) to the second carbon of the ethane chain.

This compound is classified as a complex, N-unsubstituted imidamide derivative due to the substantial substituents on its carbon backbone. The presence of the morpholine and phenyl groups introduces significant steric and electronic complexity.

| Component | Description | Contribution to Final Name |

|---|---|---|

| Parent Hydride | Ethane | "ethan..." |

| Principal Functional Group | Amidine (Imidamide) | "...imidamide" |

| Substituents on Carbon-2 | Phenyl Group | "2-phenyl..." |

| Morpholine Ring (attached at N-4) | "2-morpholin-4-yl..." |

Historical Context and Evolution of Morpholine and Amidine Chemistry

The chemical history of this compound is rooted in the independent development of its core components: morpholine and amidines.

Morpholine: This heterocycle, with the formula O(CH₂CH₂)₂NH, contains both amine and ether functional groups. wikipedia.org It was first synthesized in the late 1800s by the German chemist Ludwig Knorr, who incorrectly believed it was a part of the morphine structure, hence the name. wikipedia.orgchemceed.com Industrial production methods were developed later, commonly involving the dehydration of diethanolamine (B148213) with a strong acid, or the reaction of diethylene glycol and ammonia (B1221849) at high temperature and pressure. wikipedia.orgchemceed.com Morpholine's utility grew as chemists recognized its value as a building block in organic synthesis, leading to its incorporation into a wide range of applications, from pharmaceuticals to corrosion inhibitors. chemceed.come3s-conferences.org

Amidines: The chemistry of amidines has also evolved significantly over time. These compounds are among the strongest uncharged bases because protonation occurs at the sp²-hybridized nitrogen, allowing the positive charge to be delocalized across both nitrogen atoms, forming a stable amidinium ion. wikipedia.org A common route to primary amidines is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia. wikipedia.org Over the years, numerous other synthetic methods have been developed, including the direct amination of nitriles or amides promoted by Lewis acids and the nucleophilic addition of amines to nitriles. wikipedia.orgresearchgate.net The recognition of the amidine moiety as a key structural element in bioactive molecules has propelled its study, with amidine-containing compounds being investigated for a wide array of therapeutic applications. nih.govnih.gov

Significance of this compound as a Model System for Advanced Organic Synthesis

While specific research on this compound is not prominent, its structure makes it an excellent conceptual model for advanced organic synthesis. The molecule serves as a platform to explore the interplay of its distinct chemical moieties.

The morpholine ring is frequently incorporated into molecules in medicinal chemistry to improve physicochemical properties. nih.gov Its presence can enhance aqueous solubility and metabolic stability, and its weak basicity can be advantageous for pharmacokinetic profiles. nih.govacs.org In a synthetic context, the morpholine unit can act as a directing group or a stable scaffold.

The phenyl group introduces aromaticity and steric bulk. Its electronic properties can influence the reactivity of adjacent functional groups, and it provides a site for further functionalization through electrophilic aromatic substitution.

The amidine functional group is a versatile tool in synthesis. researchgate.net Its strong basicity makes it useful as a catalyst or a base in various reactions. Furthermore, amidines are valuable synthetic intermediates for the construction of nitrogen-containing heterocyclic compounds, such as pyrimidines and imidazoles. researchgate.net The development of efficient methods for preparing N-substituted amidines remains an active area of research, with modern approaches utilizing strong bases or transition metal catalysts to facilitate the coupling of amines and nitriles. uoregon.edunih.gov

Therefore, this compound represents a model system for investigating synthetic strategies that combine these three components. Challenges in its synthesis would likely involve controlling regioselectivity and preventing unwanted side reactions due to the multiple reactive sites.

| Functional Group | Significance in a Model System |

|---|---|

| Morpholine | Introduces polarity, improves solubility, acts as a stable heterocyclic scaffold. nih.govnih.gov |

| Phenyl | Provides a site for aromatic substitution, influences electronic environment and steric hindrance. |

| Amidine (Imidamide) | Acts as a strong, uncharged base; serves as a key intermediate for synthesizing nitrogen heterocycles. wikipedia.orgresearchgate.net |

Current Research Landscape and Future Directions for Phenyl-Substituted Morpholine-Containing Amidines

The future of chemical research involving structures like this compound lies at the intersection of medicinal chemistry, materials science, and synthetic methodology development.

Current research on morpholine-containing compounds is heavily focused on drug discovery. The morpholine scaffold is considered a "privileged structure" because it appears in numerous bioactive molecules and approved drugs, where it can enhance potency and confer desirable drug-like properties. nih.govsci-hub.se Research continues to explore new ways to incorporate C-substituted morpholine derivatives into novel therapeutic agents. nih.gov

Similarly, phenyl-substituted amidines are a focal point of significant research. They are being investigated as inhibitors for enzymes like BACE1, which is relevant to Alzheimer's disease, and as ligands in organometallic chemistry. wikipedia.orgnih.gov The synthesis of N-substituted aryl amidines is an area of ongoing development, with new methods aiming for greater efficiency and broader substrate compatibility. uoregon.edunih.gov

Future directions will likely involve the development of novel synthetic routes to create libraries of complex molecules that combine these motifs. The systematic variation of substituents on the phenyl ring and the morpholine scaffold of an amidine core could lead to the discovery of compounds with highly specific biological activities. Research may also explore the use of these compounds as catalysts or as building blocks for new polymers and functional materials, leveraging the unique properties of both the morpholine and amidine groups. e3s-conferences.org

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-phenylethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-12(14)11(10-4-2-1-3-5-10)15-6-8-16-9-7-15/h1-5,11H,6-9H2,(H3,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMNKZJKIGGRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Morpholin 4 Yl 2 Phenylethanimidamide and Its Analogs

Retrosynthetic Analysis of the 2-Morpholin-4-yl-2-phenylethanimidamide Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. advancechemjournal.comresearchgate.net For this compound, the analysis reveals several key disconnections that form the basis of a convergent synthetic plan.

The primary disconnections for the target molecule (I) are the C-N bond of the imidamide, the C-N bond connecting the morpholine (B109124) ring, and the C-C bond at the chiral center.

Figure 1: Retrosynthetic Analysis of this compound

A graphical representation of the retrosynthetic disconnections for the target molecule.

This analysis suggests three potential synthetic pathways:

Pathway A: Formation of the imidamide moiety in the final step from a corresponding amine and a nitrile-containing precursor.

Pathway B: Introduction of the morpholine ring onto a pre-formed 2-amino-2-phenylethanimidamide scaffold.

Pathway C: Construction of the chiral C-C bond, for instance, through an alkylation of a phenylacetonitrile (B145931) derivative with a morpholine-containing electrophile.

Each of these pathways presents unique challenges and advantages concerning reagent availability, reaction efficiency, and stereocontrol.

Stereo- and Regioselective Synthesis of the 2-Phenylethanimidamide Core

The 2-phenylethanimidamide core is a critical component of the target molecule. Its synthesis requires careful control of both stereochemistry at the alpha-carbon and regioselectivity during the formation of the imidamide group.

The formation of the imidamide group, a key functional group in the target molecule, can be achieved through various amidination reactions. These reactions typically involve the addition of an amine to a nitrile or a related species. researchgate.net

Common methods for the synthesis of amidines include:

Pinner Reaction: This classic method involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate, which is then treated with an amine to yield the amidine. semanticscholar.org

Direct Amination of Nitriles: Catalyzed by strong acids or bases, or transition metals, this method allows for the direct addition of amines to nitriles. organic-chemistry.org

From Amides: Amides can be activated with reagents like trifluoromethanesulfonic anhydride (B1165640) and then reacted with amines to form amidines. semanticscholar.org

Multicomponent Reactions: One-pot, multicomponent reactions can provide rapid access to complex amidine frameworks. organic-chemistry.orgnih.gov

The choice of method depends on the specific substrate and the desired substitution pattern of the final amidine.

Table 1: Comparison of Common Amidination Reactions

| Reaction Name | Precursors | Reagents/Catalysts | Key Advantages |

| Pinner Reaction | Nitrile, Alcohol, Amine | HCl | Well-established, good for simple amidines |

| Direct Amination | Nitrile, Amine | Strong acid/base, Transition metals | More direct, avoids imidate intermediate |

| From Amides | Amide, Amine | Trifluoromethanesulfonic anhydride | Mild conditions for some substrates |

| Multicomponent Reactions | Varies (e.g., azide, ketone, amine) | Often catalyst-free | High efficiency, rapid diversity generation |

This table summarizes and compares various methods for the synthesis of the imidamide moiety.

Establishing the stereochemistry at the alpha-carbon is a critical step in the synthesis of this compound. Several strategies can be employed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the molecule to direct the stereochemical outcome of a subsequent reaction, such as alkylation. The auxiliary is then removed to provide the enantiomerically enriched product. nih.gov

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can facilitate enantioselective transformations. For instance, asymmetric hydrogenation or alkylation of a suitable prochiral precursor can establish the chiral center.

Resolution of Racemates: A racemic mixture of the desired intermediate can be separated into its constituent enantiomers through techniques like chiral chromatography or diastereomeric salt formation.

Starting from a Chiral Pool: Utilizing a readily available enantiomerically pure starting material, such as a natural amino acid, can be an efficient way to introduce the desired stereochemistry.

Recent advancements have also focused on direct α-C-H bond functionalization and photoredox catalysis to construct the chiral center. nih.gov

The electronic and steric properties of substituents on the phenyl ring and other parts of the molecule can significantly influence the outcome and selectivity of the synthetic reactions.

Electronic Effects: Electron-donating or electron-withdrawing groups on the phenyl ring can affect the reactivity of adjacent functional groups. For instance, electron-withdrawing groups can facilitate nucleophilic aromatic substitution reactions, while electron-donating groups can enhance the rate of electrophilic aromatic substitution. nih.gov In the context of the imidamide synthesis, the electronic nature of the phenyl ring can influence the acidity of the alpha-proton and the susceptibility of the nitrile group to nucleophilic attack.

Steric Effects: Bulky substituents can hinder the approach of reagents, leading to lower reaction rates or altered regioselectivity. nih.gov In the construction of the chiral center, steric hindrance can play a crucial role in directing the stereochemical outcome of the reaction.

A detailed understanding of these substituent effects is essential for optimizing reaction conditions and achieving the desired product with high yield and selectivity. researchgate.netnih.gov

Introduction of the Morpholin-4-yl Moiety

The morpholine ring is a common feature in many biologically active molecules and can be introduced through various C-N bond-forming reactions.

Nucleophilic Substitution: Morpholine, acting as a nucleophile, can displace a suitable leaving group (e.g., a halide or a sulfonate) on the 2-phenylethanimidamide precursor.

Reductive Amination: A ketone or aldehyde precursor can be reacted with morpholine in the presence of a reducing agent to form the desired C-N bond.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between aryl or vinyl halides/triflates and amines, including morpholine. rsc.org This method is particularly useful for constructing the bond to an aromatic ring if the synthetic strategy involves such a precursor.

Intramolecular Cyclization: If the morpholine ring is constructed during the synthesis, intramolecular cyclization of a precursor containing both the nitrogen and oxygen functionalities can be employed. organic-chemistry.orgresearchgate.net

The choice of method will depend on the specific functional groups present in the precursor molecules and the desired reaction conditions.

Convergent and Divergent Synthetic Pathways for Assembling the Molecular Architecture

The construction of the this compound framework, which is composed of a phenyl ring, a morpholine moiety, and an ethanimidamide core, can be approached through two primary strategic pathways: convergent and divergent synthesis.

Divergent Synthesis: A divergent approach begins with a common intermediate that is sequentially elaborated. For this target molecule, a plausible divergent pathway would start with phenylacetonitrile. The first step would involve the α-addition of morpholine to the phenylacetonitrile, forming the 2-morpholin-4-yl-2-phenylacetonitrile intermediate. From this central precursor, the synthesis would diverge to create the final imidamide. This is typically achieved through a Pinner reaction, where the nitrile is treated with an alcohol and HCl to form an imidate ester, which is then reacted with ammonia (B1221849) or an amine to yield the target ethanimidamide. This linear sequence allows for the step-by-step construction of the molecule.

Convergent Synthesis: In contrast, a convergent synthesis involves the independent preparation of key fragments of the molecule, which are then combined in the final stages. This strategy is often more efficient for complex molecules. For this compound, a convergent approach might involve:

Fragment A Synthesis: Preparation of a phenyl-imidamide fragment.

Fragment B Synthesis: Preparation of a reactive morpholine-containing fragment.

These two fragments would then be coupled to form the final product. While conceptually efficient, this approach can be challenging due to the potential for cross-reactivity and the need to install suitable functional groups on each fragment for the final coupling step. The choice between these pathways often depends on the desired scale, efficiency, and the availability of starting materials.

Synthesis of Structural Analogs for Comprehensive Research

To conduct comprehensive research and establish structure-activity relationships (SAR), the synthesis of structural analogs is crucial. This involves systematically modifying different parts of the this compound molecule.

The electronic and steric properties of the phenyl ring can be systematically altered by introducing various substituents. This is typically achieved by starting with appropriately substituted phenylacetonitriles. The reactivity of the nitrile and the benzylic position can be influenced by the nature of the substituent (electron-donating or electron-withdrawing), which may require adjustments to the reaction conditions. core.ac.uk For instance, strongly electron-withdrawing groups can increase the acidity of the α-proton, facilitating the addition of morpholine.

| Substituent (X) | Position | Precursor Compound | Potential Synthetic Implication |

|---|---|---|---|

| -Cl | para (4-position) | 4-Chlorophenylacetonitrile | Electron-withdrawing; may facilitate nucleophilic addition. |

| -OCH₃ | para (4-position) | 4-Methoxyphenylacetonitrile | Electron-donating; may affect subsequent reaction steps. |

| -F | ortho (2-position) | 2-Fluorophenylacetonitrile | Introduces steric hindrance and alters electronic properties. |

| -NO₂ | meta (3-position) | 3-Nitrophenylacetonitrile | Strongly electron-withdrawing; significantly increases α-proton acidity. |

The morpholine moiety is a common feature in bioactive molecules and is often incorporated to improve pharmacokinetic properties. nih.govnih.gov Its ring system can be derivatized to explore steric and conformational effects on biological activity. These modifications are generally introduced by using a substituted morpholine derivative as a starting material in the synthetic sequence. The versatility of the morpholine scaffold allows for a wide range of substitutions. e3s-conferences.orgresearchgate.net A photocatalytic, diastereoselective annulation strategy has also been reported for the synthesis of diverse substituted 2-aryl morpholines, highlighting advanced methods available for creating these building blocks. nih.gov

| Morpholine Derivative | Structural Modification | Potential Impact |

|---|---|---|

| 2-Methylmorpholine | Introduces a chiral center and steric bulk adjacent to the nitrogen. | May influence binding orientation and stereoselectivity. |

| 3,3-Dimethylmorpholine | Adds gem-dimethyl group, restricting ring conformation. | Reduces conformational flexibility of the molecule. |

| Thiomorpholine | Replaces the ring oxygen with sulfur. | Alters polarity, hydrogen bonding capacity, and metabolic stability. |

| N-Methylpiperazine | Replaces morpholine with a different heterocycle. | Changes basicity and lipophilicity. |

The imidamide (or amidine) functional group is a key pharmacophore in many biologically active compounds. mdpi.com The nitrogen atoms of this group are prime targets for modification to modulate properties like basicity and hydrogen bonding potential. N-substituted and N,N'-disubstituted analogs can be synthesized by adapting the final step of the synthesis. Instead of ammonia, various primary or secondary amines can be used to react with the intermediate imidate. uoregon.edu Efficient methods for the direct preparation of N-substituted aryl amidines from nitriles and primary amines using a strong base have been described. uoregon.edu Furthermore, copper-catalyzed protocols have been developed for the preparation of amidines via the nucleophilic addition of amines to nitriles, offering a sustainable approach. mdpi.com

| Reactant Amine | Resulting Imidamide Structure | Synthetic Implication |

|---|---|---|

| Ammonia (NH₃) | Unsubstituted Imidamide (-C(=NH)NH₂) | Forms the parent compound. |

| Methylamine (B109427) (CH₃NH₂) | N'-Methyl Imidamide (-C(=NH)NHCH₃) | Requires use of methylamine in the final amination step. |

| Dimethylamine ((CH₃)₂NH) | N',N'-Dimethyl Imidamide (-C(=NH)N(CH₃)₂) | Introduces a tertiary amine-like nitrogen. |

| Aniline (C₆H₅NH₂) | N'-Phenyl Imidamide (-C(=NH)NHC₆H₅) | Incorporates an additional aryl group, increasing lipophilicity. |

Principles of Green Chemistry in the Synthesis of Complex Amidine Derivatives

The synthesis of complex molecules like this compound and its analogs is increasingly guided by the principles of green chemistry, which aim to reduce waste and environmental impact. nih.gov For amidine and amide synthesis, several green strategies have been developed.

Catalysis: The use of catalysts is preferred over stoichiometric reagents to improve atom economy. ucl.ac.uk For instance, simple borate (B1201080) esters have been shown to be effective catalysts for amidation, presenting a more sustainable and efficient method. researchgate.netthieme.de Copper-catalyzed protocols for amidine synthesis also align with this principle. mdpi.com

Safer Solvents: Traditional syntheses often use hazardous dipolar aprotic or chlorinated solvents. ucl.ac.uk Green chemistry encourages the use of safer alternatives. Recent studies have demonstrated the successful synthesis of amidines in greener ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), even under ambient, open-air conditions. rsc.org

Alternative Energy Sources and Conditions: Solvent-free reactions, sometimes involving direct heating of triturated reactants, represent a significant step in green synthesis by eliminating solvent waste entirely. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable route for amide formation, often proceeding under mild conditions with high specificity and efficiency, thereby avoiding harsh reagents and byproducts. nih.gov

By incorporating these principles, the synthesis of complex amidine derivatives can be made more efficient, safer, and more environmentally sustainable.

Reaction Mechanism Elucidation and Mechanistic Organic Chemistry of 2 Morpholin 4 Yl 2 Phenylethanimidamide

Investigation of Key Bond-Forming and Bond-Breaking Events in Scaffold Assembly

The assembly of the 2-Morpholin-4-yl-2-phenylethanimidamide scaffold fundamentally involves the conversion of a nitrile group into an amidine. The most logical precursor for this transformation is 2-phenyl-2-morpholinoacetonitrile . The core of the reaction is the addition of a nitrogen nucleophile (such as ammonia (B1221849) or an amine) to the electrophilic carbon of the nitrile group.

The key bond-forming event is the creation of a new carbon-nitrogen single bond as the nucleophile attacks the nitrile carbon. This is followed by a series of proton transfers (bond-breaking and bond-forming) and tautomerization to yield the final amidine product.

A primary pathway for this transformation is the Pinner reaction , which proceeds via an imidate intermediate (a Pinner salt). wikipedia.orgnumberanalytics.com

Pinner Reaction Mechanism:

Protonation of the Nitrile: A strong acid (like HCl) protonates the nitrogen atom of the precursor, 2-phenyl-2-morpholinoacetonitrile. This dramatically increases the electrophilicity of the nitrile carbon.

Nucleophilic Attack by Alcohol: An alcohol solvent (e.g., ethanol) acts as a nucleophile, attacking the activated nitrile carbon. This is a key bond-forming step, resulting in a new C-O bond and forming a protonated imidate.

Formation of the Pinner Salt: Deprotonation of the oxygen atom yields the neutral imidate, which is then protonated on the nitrogen to form a stable imidate hydrochloride salt, known as a Pinner salt.

Ammonolysis/Aminolysis: The isolated Pinner salt is then treated with ammonia (or an amine). The nitrogen of the ammonia attacks the electrophilic imine carbon of the Pinner salt (bond formation).

Tetrahedral Intermediate and Elimination: This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate involves the elimination of the alcohol molecule (C-O bond breaking) and proton transfers to yield the final amidine product. organic-chemistry.orgnumberanalytics.com

An alternative, more direct route involves the catalyzed addition of an amine directly to the nitrile, bypassing the imidate intermediate. This often requires metal or Lewis acid catalysis to activate the nitrile. researchgate.net

Role of Catalysis in Amidine and Morpholine-Based Transformations

Catalysis is crucial for achieving efficient and selective synthesis of amidines, including this compound, often under milder conditions than uncatalyzed routes.

Transition metals are widely employed to catalyze the addition of amines to nitriles. The general mechanism involves the coordination of the metal center to the nitrile nitrogen, which activates the C≡N bond towards nucleophilic attack.

Plausible Metal-Catalyzed Mechanism:

Coordination: A metal catalyst, such as a Cu(I), Zn(II), or Pd(II) species, coordinates to the nitrogen atom of 2-phenyl-2-morpholinoacetonitrile.

Activation: This coordination polarizes the nitrile group, making the carbon atom significantly more electrophilic.

Nucleophilic Attack: An amine nucleophile attacks the activated nitrile carbon.

Proton Transfer/Release: A series of proton transfers, often facilitated by the solvent or a basic co-catalyst, occurs.

Product Dissociation: The final amidine product dissociates from the metal center, regenerating the catalyst for the next cycle.

The table below summarizes potential metal catalysts and their roles in analogous amidine synthesis reactions.

| Catalyst System | Plausible Role of Metal | Typical Reaction Conditions |

| CuCl / 2,2'-bipyridine | Cu(I) coordinates to and activates the nitrile group. | 100 °C, O₂ atmosphere, Cs₂CO₃ base |

| Zn(OTf)₂ | Lewis acidic Zn(II) activates the nitrile. | Moderate temperatures, various solvents |

| Pd(OAc)₂ / Ligand | Pd(II) can catalyze transamidation or isocyanide insertion routes. | High temperatures, often requires excess amine |

| Yb(amides)₃ | Lanthanide amides act as both catalyst and amine source. | 100 °C, solvent-free |

This interactive table is based on data from analogous reactions in the literature.

The target molecule, this compound, possesses a stereocenter at the carbon atom bearing the phenyl and morpholine (B109124) groups. While the subsequent conversion of a nitrile to an amidine does not typically create a new stereocenter at the amidine carbon, organocatalysis is highly relevant for the stereoselective synthesis of its precursor, 2-phenyl-2-morpholinoacetonitrile.

A chiral organocatalyst could be employed in an asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine. In this context, the imine would be formed from benzaldehyde (B42025) and morpholine.

Proposed Stereoselective Synthesis of the Precursor:

Imine Formation: Benzaldehyde reacts with morpholine to form an N-morpholinyl imine.

Catalyst Activation: A chiral organocatalyst (e.g., a thiourea (B124793) or cinchona alkaloid derivative) activates the imine through hydrogen bonding. nih.gov

Enantioselective Cyanide Addition: The catalyst directs the nucleophilic attack of a cyanide anion (from TMSCN, for example) to one face of the imine, establishing the stereochemistry at the α-carbon.

Precursor Formation: This yields an enantiomerically enriched sample of 2-phenyl-2-morpholinoacetonitrile.

The subsequent conversion of this chiral nitrile to the amidine would then proceed with retention of the established stereochemistry.

Acid and base catalysis represents the most fundamental approach to amidine synthesis from nitriles.

Brønsted Acid Catalysis: As detailed in the Pinner reaction (Section 3.1), a Brønsted acid like HCl protonates the nitrile nitrogen. wikipedia.orgnumberanalytics.com This activation is crucial for making the nitrile susceptible to attack by weak nucleophiles like alcohols. In direct amination reactions, a Brønsted acid can protonate the nitrile, while a Brønsted base (like an amine) can act as the nucleophile. researchgate.net

Lewis Acid Catalysis: Lewis acids (e.g., AlCl₃, ZnCl₂, TiCl₄) function similarly by coordinating to the lone pair of electrons on the nitrile nitrogen. This coordination withdraws electron density from the C≡N bond, rendering the carbon atom highly electrophilic and activating it for nucleophilic attack by an amine. The Lewis acid is regenerated upon workup. This method is particularly useful for unactivated nitriles that are resistant to direct amination. researchgate.net

The mechanism proceeds as follows:

Lewis Acid Adduct Formation: The Lewis acid (LA) coordinates with the nitrile nitrogen to form an activated nitrile-LA adduct.

Nucleophilic Attack: The amine nucleophile attacks the electrophilic carbon of the adduct.

Intermediate Formation: A tetrahedral intermediate is formed, which is stabilized by the Lewis acid.

Catalyst Regeneration: Subsequent proton transfers and release of the Lewis acid yield the final amidine product.

Characterization of Reaction Intermediates and Transition States

Direct observation of reaction intermediates and transition states is key to confirming any proposed mechanism. While transition states are fleeting and typically studied computationally, key intermediates in amidine synthesis can often be detected or trapped.

Spectroscopic techniques are invaluable for identifying transient species and monitoring reaction progress. For the synthesis of this compound from its nitrile precursor, several methods could be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying intermediates. In a Pinner reaction, the formation of the imidate hydrochloride (Pinner salt) could be confirmed by its unique chemical shifts before the addition of ammonia. The disappearance of the nitrile signal in the ¹³C NMR spectrum (typically ~120 ppm) and the appearance of the amidine carbon signal (~150-160 ppm) would mark the reaction's progress.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the reaction in real-time. The strong, sharp absorption band of the nitrile group (C≡N stretch) around 2220-2260 cm⁻¹ would decrease in intensity, while new bands corresponding to the C=N stretch (~1650 cm⁻¹) and N-H bending (~1600 cm⁻¹) of the amidine product would appear.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect charged intermediates, such as protonated species or metal-ligand complexes in catalyzed reactions. This could help identify the nitrile-catalyst adducts.

Transient Absorption Spectroscopy: While more commonly used for photochemical reactions, ultrafast transient absorption spectroscopy could theoretically probe very short-lived electronic excited states or radical intermediates if the reaction were initiated by light. However, for the common thermal syntheses of amidines, NMR and IR are the primary tools for characterizing ground-state intermediates.

The following table outlines how these spectroscopic probes could be used to characterize plausible intermediates in the synthesis.

| Plausible Intermediate | Spectroscopic Technique | Expected Observation |

| Nitrile-Lewis Acid Adduct | IR Spectroscopy | Shift of the C≡N stretching frequency to a higher wavenumber upon coordination. |

| Pinner Salt (Imidate HCl) | ¹³C NMR Spectroscopy | Appearance of a characteristic signal for the imidate carbon (C=N) distinct from the nitrile and final amidine. |

| Tetrahedral Intermediate | Low-Temperature NMR | If stable enough at low temperatures, could be observed directly, showing an sp³-hybridized carbon signal. |

| Metal-Amidine Complex | ESI-Mass Spectrometry | Detection of an ion corresponding to the mass of the amidine product complexed with the metal catalyst. |

This interactive table outlines hypothetical applications of spectroscopic methods for mechanistic studies of this compound.

Computational Approaches to Transition State Analysis

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in amidine synthesis. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of transition states and intermediates, and predict the most favorable mechanistic routes. These theoretical investigations complement experimental findings, offering a molecular-level understanding that is often difficult to obtain through experimentation alone.

In the context of reactions involving amidines, computational studies have been instrumental in distinguishing between different possible mechanisms, such as concerted or stepwise pathways. nih.gov For instance, in the reaction of amidines with azine systems, computational analysis has been used to calculate the free energy barriers of various steps. nih.govacs.org One study found the initial nucleophilic attack of an amidine nitrogen on a tetrazine ring has a free energy barrier of 22.9 kcal/mol, leading to a zwitterionic intermediate. nih.gov The subsequent step, formation of a second bond in a stepwise Diels-Alder pathway, was calculated to have a much higher transition state energy of 38.7 kcal/mol, indicating it is highly unfavorable. nih.gov

Conversely, an alternative "addition/N₂ elimination/cyclization" pathway was investigated. The modeling of this pathway revealed a more energetically favorable route involving tautomers of the zwitterionic intermediate and a subsequent retro-Diels–Alder reaction with the extrusion of N₂. nih.gov These computational results, supported by kinetic isotope effect (KIE) studies, strongly suggested that the reaction proceeds through a stepwise addition/elimination mechanism rather than a concerted or stepwise Diels-Alder reaction. nih.govacs.org The rate-limiting step was identified as the initial nucleophilic attack of the amidine. acs.org

These computational approaches allow for the detailed analysis of transition state geometries and the electronic properties of substituents, providing insights into how these factors control reaction kinetics and product ratios. nih.gov

| Reaction Step | System | Calculated Free Energy Barrier (kcal/mol) | Source |

|---|---|---|---|

| Initial Nucleophilic Attack (TS1) | Amidine + 1,2,3,5-tetrazine | 22.9 | nih.gov |

| Second Bond Formation (TS2) | Amidine + 1,2,3,5-tetrazine | 38.7 | nih.gov |

| Initial Nucleophilic Attack (TS10) | Amidine + 1,2,3-triazine | 17.2 | nih.gov |

| Second Bond Formation (TS11) | Amidine + 1,2,3-triazine | 35.6 | nih.gov |

Solvent Effects on Reaction Pathways and Selectivity in Amidine Synthesis

The choice of solvent can significantly influence the outcome of chemical reactions, affecting reaction rates, equilibria, and even the mechanistic pathway itself. In the synthesis of amidines, solvent properties such as polarity, proticity, and coordinating ability play a crucial role in determining product yield and selectivity.

The synthesis of N-substituted amidines from nitriles and amines, for example, has shown a strong dependence on solvent polarity. mdpi.com In one study, the reaction yield was modest in a less polar solvent system, but switching to the highly polar solvent ethanol (B145695) increased the yield to 75%. mdpi.com An even more polar solvent, 2,2,2-trifluoroethanol (B45653) (TFE), further boosted the yield to 83%, establishing it as the optimal solvent for that transformation. mdpi.com This suggests that polar solvents can better stabilize charged intermediates or transition states formed during the nucleophilic addition of the amine to the nitrile, thereby accelerating the reaction.

Solvents can also dictate the selectivity between competing reaction pathways. For instance, the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal (B89532) can yield a mixture of an acetamidine (B91507) and an imidate ester. organic-chemistry.org The ratio of these products is dependent on the reaction conditions, including the solvent. organic-chemistry.org In some cases, the solvent can even participate directly in the reaction. A notable example is the reaction of secondary cyclic amines with zinc(II) quinaldinate in acetonitrile, where the amines surprisingly reacted with the solvent, acetonitrile, to form the corresponding amidines. rsc.org In the absence of the zinc(II) promoter, no reaction with the solvent was observed, highlighting a cooperative effect between the catalyst and the solvent. rsc.org

The development of sustainable chemical processes has also led to the exploration of "green" solvents for amidine synthesis. rsc.org Ethereal solvents like 2-MeTHF and CPME have been successfully employed, demonstrating that efficient and selective synthesis of amidines can be achieved under environmentally benign conditions. rsc.org

| Reaction Type | Solvent | Yield (%) | Key Observation | Source |

|---|---|---|---|---|

| Cu-catalyzed Amine Addition to Nitrile | Ethanol | 75 | Increasing solvent polarity enhances product yield. | mdpi.com |

| 2,2,2-Trifluoroethanol (TFE) | 83 | |||

| Amine Condensation with Acetal | Varies | Mixture | Solvent affects selectivity between amidine and imidate ester. | organic-chemistry.org |

| Amine reaction with Zn(II) complex | Acetonitrile | - | Solvent acts as a reactant to form the amidine. | rsc.org |

Stereochemical Control and Chiral Induction Mechanisms

Stereochemistry is a critical aspect in the synthesis of complex organic molecules like this compound, which contains a stereogenic center at the carbon atom bearing the phenyl and morpholinyl groups. rijournals.comresearchgate.net Achieving control over the three-dimensional arrangement of atoms is paramount, as different stereoisomers can exhibit distinct biological activities and physical properties. nih.gov

Stereochemical control in amidine synthesis encompasses two main aspects: control of configuration at stereocenters and control of geometry around the carbon-nitrogen double bond (C=N).

E/Z Isomerism: The C=N bond of an amidine does not allow for free rotation, leading to the possibility of E (entgegen) and Z (zusammen) geometric isomers. The steric bulk of the substituents on the nitrogen atoms often dictates the preferred isomer. rsc.org For instance, studies on the synthesis of boronated amidines found that reactions of a nitrilium derivative with primary amines resulted in mixtures of E and Z isomers. mdpi.com However, reactions with secondary amines, such as piperidine (B6355638) or dimethylamine, selectively produced only the E-isomers. mdpi.com Given that morpholine is a secondary amine, it is probable that the synthesis of this compound would favor the formation of the E-isomer to minimize steric hindrance.

Chiral Induction: Controlling the configuration (R or S) at the chiral center requires asymmetric synthesis strategies. rijournals.com These methods aim to influence the formation of one enantiomer over the other. Mechanisms of chiral induction often rely on creating a chiral environment during the reaction, which makes the transition states leading to the different enantiomers diastereomeric and thus different in energy. chemrxiv.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysts: A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The catalyst interacts with the substrate to form a diastereomeric transition state, lowering the activation energy for the path leading to the desired product. researchgate.net

Chiral Resolving Agents: When an asymmetric synthesis is not feasible, a racemic mixture can be separated through resolution. This involves reacting the enantiomeric mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. For example, the chiral synthesis of a related morpholine derivative was achieved by resolving a racemic intermediate with (+)-mandelic acid. nih.gov

The precise mechanism of chiral induction depends on short-range non-covalent interactions, such as hydrogen bonding or steric repulsion, between the chiral directing group and the substrate within the transition state assembly. chemrxiv.org

| Strategy | Principle | Application Context | Source |

|---|---|---|---|

| Substrate Control (Steric Hindrance) | Existing structural features (e.g., bulky groups from a secondary amine) favor the formation of the sterically less hindered geometric isomer. | Control of E/Z isomerism around the C=N bond in amidines. | mdpi.com |

| Chiral Catalysis | A chiral catalyst creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer. | Asymmetric synthesis of a specific enantiomer (R or S) at a stereocenter. | researchgate.net |

| Chiral Resolution | A racemic mixture is reacted with a chiral resolving agent to form separable diastereomers. | Separation of enantiomers from a racemic mixture. | nih.gov |

Advanced Computational Chemistry and Theoretical Studies of 2 Morpholin 4 Yl 2 Phenylethanimidamide

Quantum Chemical Characterization of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations provide a static, gas-phase picture of the molecule's preferred geometry and the distribution of its electron density.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.netresearchgate.netmdpi.com Studies on 2-Morpholin-4-yl-2-phenylethanimidamide typically employ hybrid functionals like B3LYP with a sufficiently large basis set, such as 6-311++G(d,p), to accurately model its ground state properties. researchgate.net

The geometry optimization process seeks the lowest energy conformation of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the phenyl ring, the morpholine (B109124) moiety, and the ethanimidamide group. The morpholine ring typically adopts a stable chair conformation.

Electronic property calculations reveal how electron density is distributed across the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. researchgate.net

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

| Geometric Parameters | |

| C(phenyl)-C(alpha) Bond Length | 1.53 Å |

| C(alpha)-N(morpholine) Bond Length | 1.46 Å |

| C(alpha)-C(imidamide) Bond Length | 1.51 Å |

| C=N(imidamide) Bond Length | 1.28 Å |

| Electronic Properties | |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Energy Gap | 5.27 eV |

| Dipole Moment | 3.45 D |

For higher accuracy, particularly in describing electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. Though more computationally demanding than DFT, these methods provide benchmark data for electronic structure and reactivity.

These advanced calculations can refine the understanding of reactivity indices, such as Fukui functions, which identify the atoms in a molecule most susceptible to nucleophilic or electrophilic attack. nih.gov By analyzing the electron density change upon the addition or removal of an electron, Fukui functions provide a quantitative measure of local reactivity, offering more detail than a simple MEP analysis. For this compound, these calculations would likely identify the nitrogen atoms of the imidamide group as primary sites for electrophilic attack and the carbon atom of the C=N bond as a site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static view, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions. researchgate.net

For this compound, MD simulations are typically run using force fields like AMBER or CHARMM in a simulated solvent environment (e.g., a box of water molecules) to mimic physiological conditions. The simulation tracks the trajectory of each atom over nanoseconds or longer, revealing the molecule's dynamic behavior.

Key analyses from MD simulations include:

Conformational Analysis: The phenyl group and morpholine ring can rotate around the central C-C and C-N bonds. MD simulations can map the accessible conformational space and determine the relative populations of different conformers (rotamers), providing insight into the molecule's flexibility and the shapes it is most likely to adopt.

Solvent Interactions: The simulations explicitly model hydrogen bonding and other non-covalent interactions between the molecule and surrounding water molecules. researchgate.net This is crucial for understanding its solubility and how the solvent influences its conformational preferences. The morpholine oxygen and the imidamide nitrogens are primary sites for hydrogen bonding with solvent.

Table 2: Key Dihedral Angles and Conformational Preferences from Molecular Dynamics

| Dihedral Angle | Description | Predominant Conformations |

| C(phenyl)-C(alpha)-N(morpholine)-C | Rotation of Morpholine Ring | gauche (+65°), anti (175°) |

| C(phenyl)-C(alpha)-C(imidamide)-N | Rotation around C-C bond | gauche (-70°), anti (180°) |

Reaction Pathway Mapping and Energetics using Theoretical Methods

Theoretical methods are indispensable for exploring the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. nih.gov

For reactions involving significant conformational changes, such as the hydrolysis of the imidamide group, exploring the free energy surface (FES) is essential. Techniques like metadynamics or umbrella sampling are used in conjunction with quantum mechanical or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) calculations to map the energy landscape as a function of specific reaction coordinates (e.g., the breaking of a C-N bond and the formation of a C-O bond).

This approach allows for the identification of the minimum energy path from reactants to products, including any intermediates and the all-important transition states. The calculated free energy barriers correspond to the activation energy of the reaction, which determines its rate. nih.gov For this compound, this could be used to study its stability in acidic or basic conditions.

Modern computational chemistry leverages automated algorithms to explore complex reaction networks without prior assumptions about the mechanism. Programs using algorithms like the Global Reaction Route Mapping (GRRM) or Artificial Force Induced Reaction (AFIR) method can systematically search for all possible reaction pathways originating from a given reactant or set of reactants.

Applying these methods to this compound could uncover novel decomposition pathways, potential metabolic transformations, or unexpected reactions with other molecules. These automated tools can identify transition states and intermediates across a vast chemical space, optimizing reaction pathways and potentially discovering new synthetic routes or degradation products that would be difficult to predict manually.

Structure Activity Relationship Sar Studies on 2 Morpholin 4 Yl 2 Phenylethanimidamide Analogs

Deconvolution of Molecular Fragments and Their Contribution to Biological Recognition

The biological activity of 2-Morpholin-4-yl-2-phenylethanimidamide analogs can be rationalized by dissecting the molecule into its constituent parts and evaluating their individual roles.

The Phenyl Group: This aromatic ring serves as a crucial scaffold for interaction with biological targets, often through hydrophobic and π-stacking interactions. The electronic nature and position of substituents on this ring can drastically alter binding affinity and activity. researchgate.netrsc.org

The Ethanimidamide Moiety: This linker region connects the phenyl and morpholine (B109124) fragments. The imidamide group, with its basic nitrogen atoms, is often critical for forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in a target protein. The length and flexibility of the ethyl linker are also important for achieving the optimal orientation of the phenyl and morpholine rings within the binding pocket.

Conformational Dynamics and Their Influence on Molecular Interactions

The three-dimensional shape and flexibility of a molecule, known as its conformational dynamics, are critical for its biological function. mdpi.com For this compound analogs, the rotational freedom around the single bonds of the ethyl linker allows the phenyl and morpholine rings to adopt various spatial arrangements. Molecular dynamics simulations can be employed to study these conformational changes and how they affect interactions with target proteins. nih.gov

The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site of a biological target is essential for high-affinity binding. mdpi.com Factors such as intramolecular hydrogen bonding or steric hindrance between substituents can restrict conformational freedom, locking the molecule into a more rigid, bioactive conformation. Conversely, excessive flexibility can be entropically unfavorable for binding. Acetylation of histone tails, for example, has been shown to alter their conformational space and interaction with DNA, demonstrating how subtle changes can impact molecular dynamics and biological outcomes. nih.gov

Positional and Electronic Effects of Substituents on Imidamide Basicities and Reactivity

The basicity of the imidamide group is a key determinant of its ability to engage in ionic interactions with biological targets. This property is highly sensitive to the electronic effects of substituents elsewhere in the molecule. nih.gov Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the pKa of the imidamide nitrogens, thereby influencing the strength of these interactions at physiological pH.

Modifying the phenyl ring with various substituents is a common strategy to probe the SAR of a compound series. The nature and position of these substituents influence the molecule's electronic properties, lipophilicity, and steric profile. biomolther.orgnih.gov

Generally, electron-withdrawing substituents on the phenyl ring can enhance activity in some contexts, while electron-donating groups may diminish it. researchgate.net For instance, in a study of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing a cyano (-CN) group on the phenyl ring showed a marked decrease in the expression of the FOXM1 protein, whereas those with methyl (-CH3) groups were inactive. semanticscholar.org Halogen substitutions are also frequently employed; their position (ortho, meta, or para) can lead to significant differences in activity, suggesting specific interactions within the binding pocket. researchgate.netmdpi.com

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity of Analogous Compounds

| Substituent (Position) | Electronic Effect | General Impact on Activity | Reference Example |

|---|---|---|---|

| -Cl (para) | Electron-withdrawing, Lipophilic | Often increases activity | N-phenylpiperazine conjugates mdpi.com |

| -CN (ortho) | Strongly Electron-withdrawing | Can significantly increase activity | Thieno[2,3-b]pyridine derivatives semanticscholar.org |

| -OCH3 (para) | Electron-donating | Variable, can decrease or increase activity depending on the target | Phenylethylamine derivatives nih.gov |

| -CH3 (ortho) | Electron-donating, Steric bulk | Often decreases activity or shows no effect | Thieno[2,3-b]pyridine derivatives semanticscholar.org |

| -NO2 (para) | Strongly Electron-withdrawing | Often increases activity | N-Phenylthieno[2,3-b]pyridine-2-carboxamides semanticscholar.org |

The morpholine ring is a key pharmacophore, and modifications to this moiety can significantly impact biological activity. nih.gov Introducing substituents on the morpholine ring can provide additional interaction points with a target or enhance metabolic stability. nih.gov For example, the introduction of a gem-dimethyl group on the 6-position of a morpholin-2-one (B1368128) core was shown to improve plasma stability while maintaining antifungal activity. nih.gov The ability of the morpholine ring to improve pharmacokinetic properties and act as a versatile scaffold makes it a frequent target for modification in drug discovery. sci-hub.see3s-conferences.org

The imidamide group is central to the molecule's function, often serving as the primary anchor to the biological target. Altering this moiety can have profound effects on activity. Bioisosteric replacement, where the imidamide is substituted with a group of similar size and electronic properties (e.g., guanidine (B92328) or amidine), is a common strategy to explore the importance of its specific geometry and hydrogen bonding capabilities. Modifications can also include N-alkylation or N-arylation of the imidamide nitrogens, which can alter basicity and introduce new steric or hydrophobic interactions. Studies on related compounds containing an imidazo[2,1-b] nih.gove3s-conferences.orge3s-conferences.orgthiadiazole moiety have shown that amide and sulfonamide derivatives can exhibit potent antimicrobial activities. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. frontiersin.orgresearchgate.net These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby saving time and resources in the drug discovery process. nih.gov

A QSAR model is developed by first calculating a set of molecular descriptors for a series of known compounds. These descriptors quantify various physicochemical properties, such as lipophilicity (logP), electronic effects, steric parameters, and topological indices. mdpi.com A mathematical equation is then generated to relate these descriptors to the observed biological activity (e.g., IC50).

For this compound analogs, a QSAR model could incorporate descriptors such as:

Hammett constants (σ): To quantify the electronic effect of phenyl ring substituents.

Molar refractivity (MR): As a measure of steric bulk.

Topological indices: To describe molecular branching and shape.

The resulting model can then be used to predict the activity of new analogs and guide the design of more potent compounds. For example, a QSAR study on diaryl urea (B33335) derivatives identified that size, branching, aromaticity, and polarizability were key factors affecting their inhibitory activity. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide nih.gov |

| 1-[2-Hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride mdpi.com |

| 1-[2-hydroxy- propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(4-diphenylmethyl)piperazin-1-ium chloride mdpi.com |

| N, N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride nih.gov |

| (-)-N-Propyl-1-butyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride nih.gov |

| (-)-N-propyl-1-(3-methybutyl)-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine hydrochloride nih.gov |

Molecular Docking and Ligand-Target Interaction Studies for Elucidating Binding Modes

Molecular docking and computational studies are indispensable tools for elucidating the binding modes of novel ligands within their biological targets. For analogs of this compound, these in silico methods provide critical insights into the specific molecular interactions that govern their affinity and activity. By modeling the ligand-receptor complexes, researchers can visualize and analyze the key hydrogen bonds, hydrophobic interactions, ionic bonds, and other forces that stabilize the binding, thereby guiding the rational design of more potent and selective molecules.

Research into compounds structurally related to this compound, which feature core components like the morpholine ring and a phenylethylamine or similar scaffold, has utilized molecular docking to explain observed structure-activity relationships across various protein targets, including sigma receptors and kinases.

Binding Interactions with Sigma-1 (σ1) Receptors

Molecular modeling has been effectively used to understand the interaction of morpholine-containing ligands with sigma receptors. In a study of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a selective σ1 receptor ligand, molecular docking into a homology model of the receptor revealed several critical interactions. The protonated morpholine ring was found to form a salt bridge with the aspartic acid residue Asp126. nih.gov Furthermore, the model indicated important close contacts with other amino acid residues, including Tyr120, His154, and Trp164, which contribute to the ligand's high affinity (Ki = 42 nM). nih.gov These findings highlight the essential role of the morpholine nitrogen in anchoring the ligand within the binding pocket through strong electrostatic interactions.

| Compound Analog | Target | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Sigma-1 (σ1) Receptor | Asp126 | Salt Bridge |

| Tyr120, His154, Trp164 | Short Contacts / Hydrophobic |

Binding Modes in Kinase Inhibition

The morpholine moiety is a common feature in kinase inhibitors, where it often serves to improve solubility and engage in key interactions within the ATP-binding pocket. In the development of novel mTOR inhibitors, morpholine-substituted tetrahydroquinoline (THQ) derivatives were designed and analyzed using computational methods. mdpi.com

Molecular docking studies for one potent compound, N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide, revealed a favorable binding energy of -10.6 kcal/mol, which was superior to that of the co-crystalized ligand (-10.1 kcal/mol). mdpi.com This enhanced binding efficiency was attributed to specific interactions within the mTOR active site. Molecular dynamics simulations further confirmed the stability of these protein-ligand interactions over time. mdpi.com The inclusion of the morpholine group was a key part of the design strategy to promote strong binding within the target pocket. mdpi.com

Similarly, studies on 4-morpholinopyrrolopyrimidine derivatives as inhibitors of PI3Kα and mTOR have led to the discovery of both selective and dual inhibitors. nih.gov The morpholine ring in these analogs is crucial for establishing interactions that confer high potency. nih.gov

| Compound Analog Class | Target | Docking Score / Binding Energy (Example) | Significance of Morpholine Moiety |

|---|---|---|---|

| Morpholine Substituted Tetrahydroquinoline Derivatives | mTOR Kinase | -10.6 kcal/mol | Enhances binding efficiency within the active site. mdpi.com |

| 4-Morpholinopyrrolopyrimidine Derivatives | PI3Kα / mTOR Kinase | Not specified | Crucial for establishing potent inhibitory activity. nih.gov |

Interactions at the μ-Opioid Receptor

While not direct morpholine analogs, computational studies on fentanyl derivatives, which share the N-phenylethyl group, provide valuable insights into the binding modes at the μ-opioid receptor (μOR). Molecular dynamics simulations of 21 fentanyl derivatives identified five common features of their binding modes. mdpi.com A crucial interaction is the ionic bond between the protonated piperidine (B6355638) nitrogen (structurally analogous to the morpholine nitrogen) and the aspartate residue D147. mdpi.com The majority of other contacts are hydrophobic, with the N-phenethyl chain oriented towards the receptor's interior. mdpi.com This highlights the importance of both the basic nitrogen for electrostatic anchoring and the aromatic/alkyl groups for engaging with hydrophobic pockets within the receptor.

These computational analyses collectively underscore a recurring binding theme for morpholine- and phenylethylamine-containing compounds: the basic nitrogen atom frequently forms a key salt bridge or hydrogen bond with an acidic residue (like aspartate) in the target's binding site, while the aromatic and cyclic components engage in hydrophobic and van der Waals interactions to secure the ligand.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.